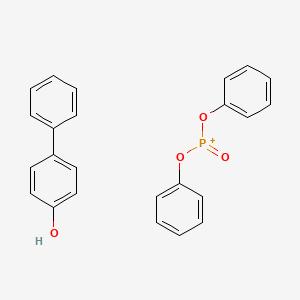
Oxo(diphenoxy)phosphanium;4-phenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a reactant used in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates, which are known for their antioxidant and antimicrobial activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol in the presence of a base. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
PCl3+3C6H5OH→(C6H5O)2P(O)H+2HCl
The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, diphenyl phosphite is produced in large quantities using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diphenyl phosphate.
Substitution: It can react with nucleophiles to form different phosphonate esters.
Hydrolysis: It can hydrolyze in the presence of water to form phosphorous acid and phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products
Oxidation: Diphenyl phosphate.
Substitution: Various phosphonate esters.
Hydrolysis: Phosphorous acid and phenol.
Aplicaciones Científicas De Investigación
Diphenyl phosphite is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of α-hydroxyphosphonates and α-hydroxyphosphinates.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Used as a stabilizer in polymers and as an intermediate in the production of other chemicals
Mecanismo De Acción
The mechanism of action of diphenyl phosphite involves its ability to donate a phosphoryl group to various substrates. This property makes it useful in the synthesis of phosphonate esters and other phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
Similar Compounds
Triphenyl phosphite: Another organophosphorus compound with similar reactivity but different physical properties.
Dimethyl phosphite: A simpler phosphite ester with different applications.
Diethyl phosphite: Similar to dimethyl phosphite but with ethyl groups instead of methyl groups.
Uniqueness
Diphenyl phosphite is unique due to its specific reactivity and the ability to form stable phosphonate esters. Its antioxidant and antimicrobial properties also distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C24H20O4P+ |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
oxo(diphenoxy)phosphanium;4-phenylphenol |
InChI |
InChI=1S/C12H10O3P.C12H10O/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-10H;1-9,13H/q+1; |
Clave InChI |
UAWSTCYQPWOCBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)O[P+](=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


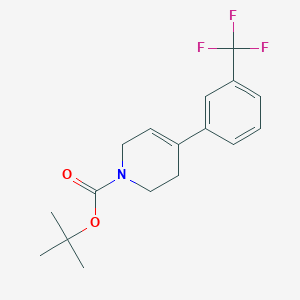
![8-bromo-2,4,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B12327187.png)

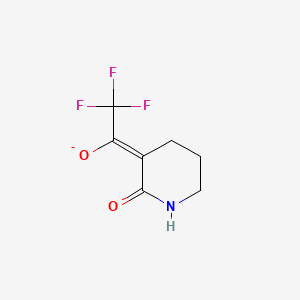
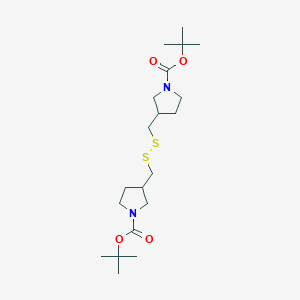
![2-Pyridinemethanol, alpha-[2-(1-pyrrolidinyl)ethyl]-alpha-p-tolyl-, oxalate (6CI)](/img/structure/B12327209.png)
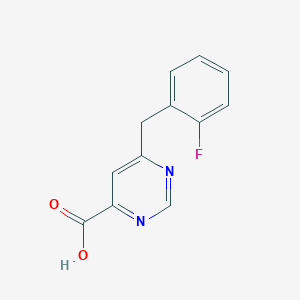
![Phenol, 2-[2-(3-chlorophenyl)diazenyl]-4-methyl-, 1-acetate](/img/structure/B12327217.png)
![4-[(Cyclopropylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12327227.png)
![5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12327253.png)
![3-[({[1-(3,4-Dichlorophenyl)ethylidene]amino}oxy)methyl]benzoic acid](/img/structure/B12327256.png)
![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)
